![molecular formula C7H15Cl2N3 B1438164 [(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride CAS No. 1240289-23-9](/img/structure/B1438164.png)
[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride
Overview
Description
Scientific Research Applications
Antimicrobial and Anticancer Agents
A study on novel pyrazole derivatives, including compounds related to [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine, found that these compounds exhibited significant antimicrobial and anticancer activities. Specifically, certain synthesized compounds demonstrated higher anticancer activity compared to the reference drug doxorubicin, and also showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Corrosion Inhibition
A theoretical study on bipyrazolic-type organic compounds, including derivatives of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine, investigated their potential as corrosion inhibitors. The study used density functional theory (DFT) to elucidate the inhibition efficiencies and reactive sites of these compounds, finding a correlation between the calculated parameters and their efficiencies as corrosion inhibitors (Wang et al., 2006).
Antibacterial Activity
A series of 3,5-dimethyl-1H-pyrazole derivatives, structurally related to [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine, were synthesized and evaluated for their antibacterial activity. The newly synthesized compounds were found to exhibit good antibacterial activity against various bacterial species, highlighting their potential in developing new antibacterial agents (Al-Smaisim, 2012).
properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5-7(4-8-3)6(2)10-9-5;;/h8H,4H2,1-3H3,(H,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFFMGAVBDGFOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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